

Application Notes and Protocols for TriSulfo-Cy5.5 DBCO Reactions

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Compound of Interest

Compound Name: TriSulfo-Cy5.5 DBCO

Cat. No.: B15598588

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended buffer conditions for the successful conjugation of TriSulfo-Cy5.5 Dibenzocyclooctyne (DBCO) to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. TriSulfo-Cy5.5 is a water-soluble, near-infrared fluorescent dye, making it an excellent choice for labeling biomolecules in aqueous environments for a variety of applications, including in vivo imaging.^{[1][2][3][4]}

Introduction to TriSulfo-Cy5.5 DBCO and SPAAC

TriSulfo-Cy5.5 DBCO is a fluorescent labeling reagent that incorporates a highly reactive DBCO group. This group specifically and efficiently reacts with azide-containing molecules without the need for a copper catalyst, which can be toxic to cells.^{[5][6]} This bioorthogonal reaction is highly selective, proceeding readily in aqueous buffers under mild conditions, making it ideal for conjugating to sensitive biomolecules such as proteins, peptides, and nucleic acids.^{[6][7]} The resulting triazole linkage is stable, ensuring a permanent label.^{[5][6]} The fluorescence of TriSulfo-Cy5.5 is pH-insensitive over a wide range (pH 4 to 10), providing consistent performance in various biological assays.^[8]

Recommended Buffer Conditions for TriSulfo-Cy5.5 DBCO Reactions

The choice of buffer is critical for a successful conjugation reaction. Amine-containing buffers such as Tris and glycine should be avoided as they can react with certain forms of activated DBCO reagents (e.g., NHS esters) if used in a multi-step labeling procedure.[\[5\]](#)[\[9\]](#)[\[10\]](#) Additionally, buffers containing sodium azide are incompatible as the azide will compete with the target molecule for reaction with the DBCO group.[\[5\]](#)[\[6\]](#)[\[10\]](#)

For direct conjugation of **TriSulfo-Cy5.5 DBCO** to an azide-modified molecule, the following buffer systems are recommended:

Buffer System	Composition	pH Range	Molarity	Notes
Phosphate-Buffered Saline (PBS)	20 mM Sodium Phosphate, 150 mM Sodium Chloride	7.2 - 8.0	-	A commonly used, biocompatible buffer. [5] [6] [7]
HEPES	-	7.0 - 8.0	20-50 mM	A non-amine containing buffer suitable for a wide range of biological applications. [5]
Carbonate/Bicarbonate	-	8.5 - 9.5	100 mM	Often used for NHS ester reactions but also suitable for DBCO conjugations. [5] [11]
Borate	-	8.0 - 9.0	50 mM	Another alternative to amine-containing buffers. [5]

Experimental Protocols

A. Reagent Preparation

- **TriSulfo-Cy5.5 DBCO** Stock Solution: **TriSulfo-Cy5.5 DBCO** is soluble in water, DMSO, and DMF.[2] To prepare a stock solution, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 1-10 mM.[6] Store the stock solution in small aliquots at -20°C, protected from light and moisture.[3][5]
- **Azide-Modified Molecule**: Dissolve the azide-containing molecule (e.g., protein, peptide, or oligonucleotide) in the chosen reaction buffer to a known concentration. If the molecule contains primary amines and is being used with an NHS-ester activated DBCO in a preliminary step, ensure the buffer is amine-free (e.g., PBS).[9][12]

B. General Protocol for Labeling an Azide-Modified Protein

This protocol provides a general guideline for labeling an azide-modified protein with **TriSulfo-Cy5.5 DBCO**. The optimal molar ratio of dye to protein may need to be determined empirically.

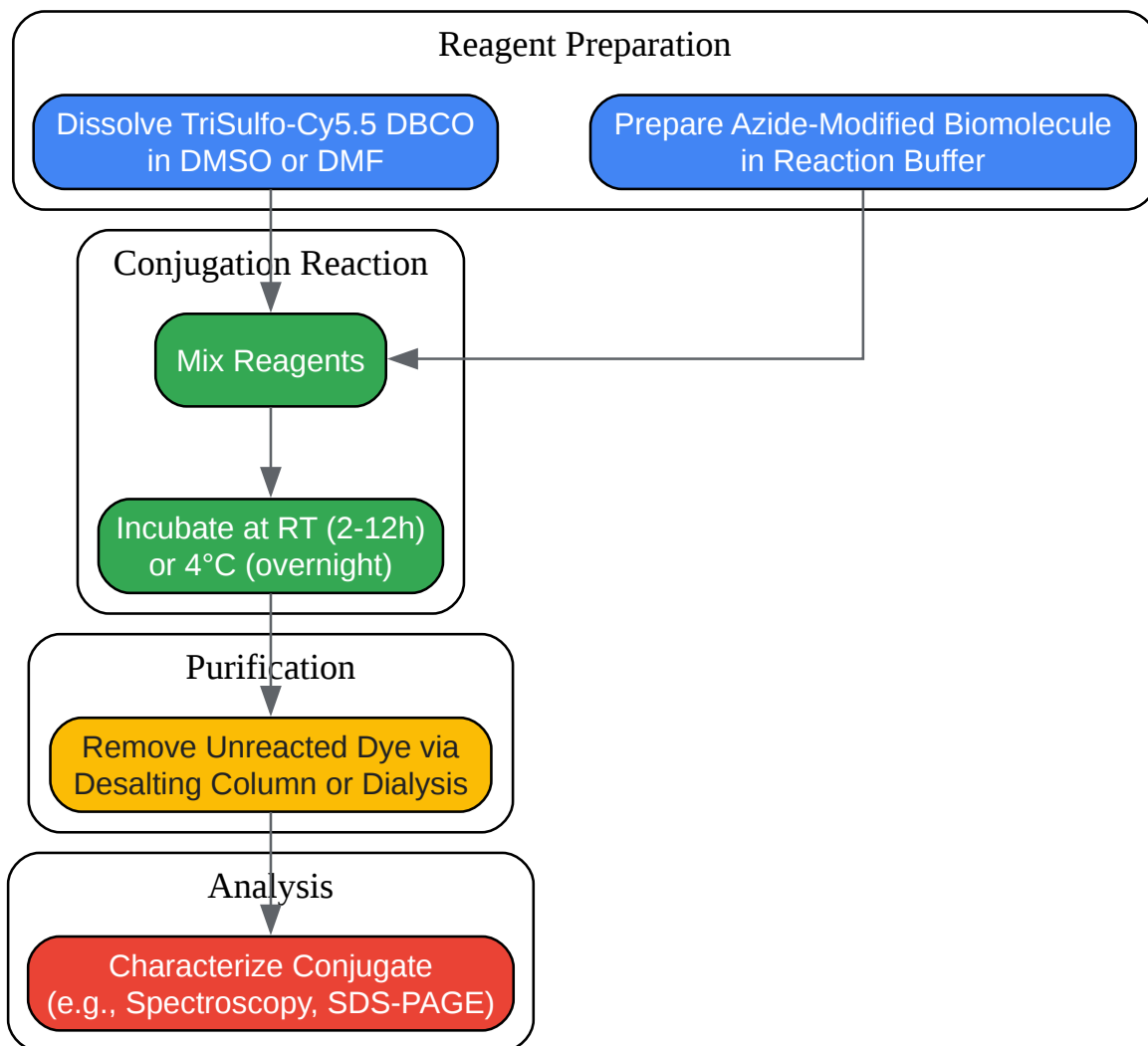
- **Reaction Setup**:
 - In a microcentrifuge tube, combine the azide-modified protein solution with the desired volume of the **TriSulfo-Cy5.5 DBCO** stock solution.
 - A molar excess of 1.5 to 3-fold of **TriSulfo-Cy5.5 DBCO** over the azide-containing protein is a good starting point.[5] For antibody labeling, a 2-4 fold molar excess of the azide-modified component to the DBCO-activated antibody is often used.[6]
 - The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20% to avoid denaturation of the protein.[6]
- **Incubation**:
 - Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[5][6][11] The reaction time can be extended to improve efficiency.[5] Protect the reaction from light.
- **Purification**:

- Remove the unreacted **TriSulfo-Cy5.5 DBCO** from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[\[5\]](#)[\[9\]](#)[\[11\]](#)

C. Quantitative Data Summary

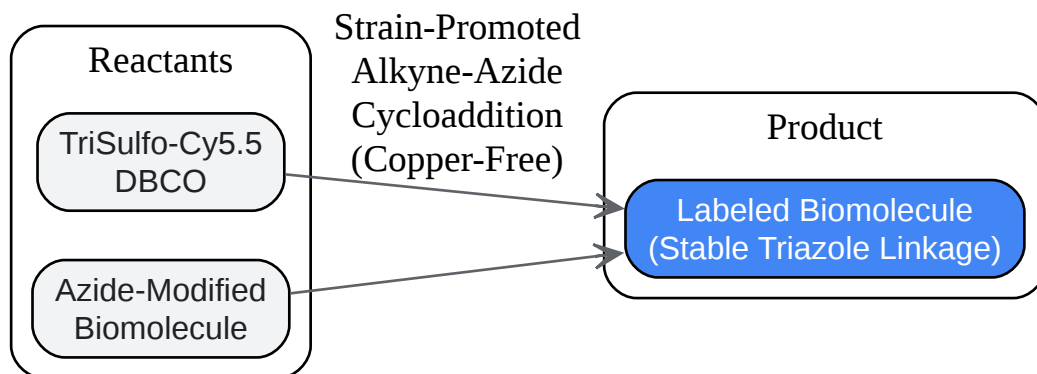
Parameter	Recommended Range/Value	Source(s)
pH	7.0 - 9.0	[5] [7] [10]
Temperature	Room Temperature (20-25°C) or 4°C	[5] [6] [11]
Reaction Time	2 - 17 hours	[5] [6] [11]
Solvent	Aqueous buffer (e.g., PBS), may contain up to 20% DMSO or DMF	[6] [11]
Molar Ratio (DBCO:Azide)	1.5:1 to 3:1 for protein labeling	[5]
Molar Ratio (Azide:DBCO)	2:1 to 4:1 for antibody-oligo conjugation	[6]

Visualizations



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Caption: Experimental workflow for labeling a biomolecule with **TriSulfo-Cy5.5 DBCO**.



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Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

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